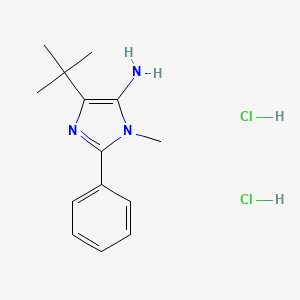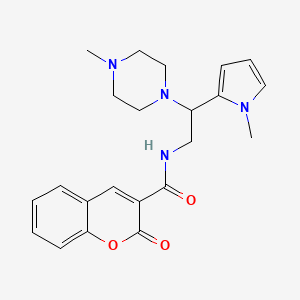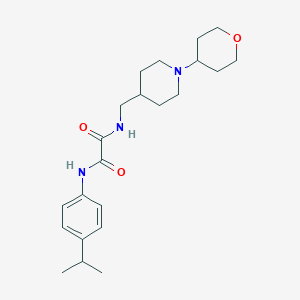![molecular formula C15H20Cl2N2O2S B2543666 N-{1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide CAS No. 2415603-76-6](/img/structure/B2543666.png)
N-{1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide, also known as DSP-4, is a chemical compound that has been extensively studied in the field of neuroscience. DSP-4 is a selective neurotoxin that targets noradrenergic neurons, which play a crucial role in regulating various physiological and behavioral functions.
Mécanisme D'action
N-{1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide is a selective neurotoxin that targets noradrenergic neurons by selectively binding to the norepinephrine transporter (NET). Once inside the neuron, N-{1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide is metabolized to a reactive intermediate that binds irreversibly to the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging norepinephrine into vesicles for release. This leads to the depletion of norepinephrine in the neuron and ultimately results in the death of the neuron.
Biochemical and Physiological Effects
The depletion of noradrenaline in the brain leads to a variety of biochemical and physiological effects. Studies have shown that N-{1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide treatment leads to a decrease in norepinephrine levels in the brain, which is accompanied by a decrease in the density of noradrenergic neurons. This depletion of noradrenaline has been shown to affect various physiological and behavioral functions, including learning and memory, anxiety, depression, and drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-{1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide in lab experiments is its selectivity for noradrenergic neurons. This allows researchers to selectively destroy these neurons and study the effects of noradrenaline on various physiological and behavioral functions. However, one of the limitations of using N-{1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide is that it is a neurotoxin and can lead to the death of neurons. This can make it difficult to interpret the results of experiments, as the effects observed may be due to the depletion of noradrenaline or the death of neurons.
Orientations Futures
There are several future directions for research on N-{1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide. One area of research is to study the long-term effects of N-{1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide treatment on various physiological and behavioral functions. Another area of research is to study the effects of N-{1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide on different brain regions and circuits. Additionally, researchers can use N-{1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide to study the effects of noradrenaline on various diseases and disorders, such as Alzheimer's disease and Parkinson's disease.
Conclusion
In conclusion, N-{1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide is a selective neurotoxin that has been extensively studied in the field of neuroscience. Its selectivity for noradrenergic neurons has allowed researchers to study the role of noradrenaline in various physiological and behavioral functions. While there are limitations to using N-{1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide in lab experiments, it remains a valuable tool for studying the effects of noradrenaline in the brain. Future research on N-{1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide will continue to shed light on the role of noradrenaline in various diseases and disorders.
Méthodes De Synthèse
N-{1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide is synthesized by reacting 2,4-dichlorobenzyl chloride with piperidine in the presence of sodium hydroxide to obtain 1-(2,4-dichlorobenzyl)piperidine. This intermediate is then reacted with cyclopropanesulfonyl chloride in the presence of triethylamine to obtain N-{1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide. The purity of the synthesized compound is confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
N-{1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide has been widely used in neuroscience research to selectively destroy noradrenergic neurons in animal models. By selectively targeting these neurons, researchers can study the role of noradrenaline in various physiological and behavioral functions. N-{1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide has been used to study the effects of noradrenaline on learning and memory, anxiety, depression, and drug addiction.
Propriétés
IUPAC Name |
N-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O2S/c16-12-2-1-11(15(17)9-12)10-19-7-5-13(6-8-19)18-22(20,21)14-3-4-14/h1-2,9,13-14,18H,3-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWGZUAFLSXUDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2CCN(CC2)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-chloro-4-fluorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2543587.png)





![1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2543596.png)
![N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2543597.png)

![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2543602.png)

